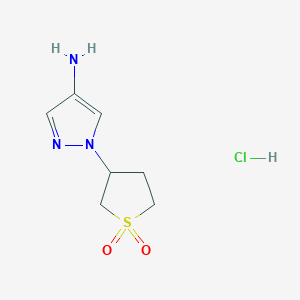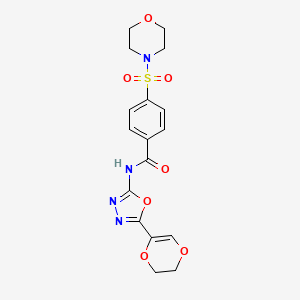![molecular formula C13H11ClF3N3O3S B2378524 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide CAS No. 2415555-37-0](/img/structure/B2378524.png)
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can have various effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide are dependent on the specific enzyme targeted. Inhibition of carbonic anhydrase can affect the pH balance of cells, while inhibition of matrix metalloproteinases can affect tissue remodeling and repair. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide in lab experiments is its selectivity for certain enzymes, allowing for precise investigation of their role in biological processes. Additionally, this compound has been shown to have low toxicity and good solubility, making it a practical tool for in vitro and in vivo studies. However, one limitation is the potential for off-target effects, as this compound may also inhibit other enzymes with similar active sites.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies can be conducted to elucidate the specific mechanisms of action of this compound, as well as its effects on cellular signaling pathways. Finally, the development of new synthesis methods and derivatives of this compound may lead to improved selectivity and efficacy in future research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide involves the reaction of 2-aminoethyl chloride hydrochloride with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product. This method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating their role in biological processes. Additionally, it has been used to study the interactions between proteins and their ligands, as well as the effects of various signaling pathways on cellular function.
Propiedades
IUPAC Name |
2-chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c14-9-3-1-2-4-10(9)24(22,23)18-7-8-20-12(21)6-5-11(19-20)13(15,16)17/h1-6,18H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKNMBYPBJUIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)
![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)